N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a 4-fluorophenyl group at position 3 and a thioacetamide linker connected to a 5-chloro-2-methoxyphenyl moiety. The molecule combines structural motifs from pyrimidine, thiophene, and acetamide derivatives, which are often associated with diverse biological activities, including enzyme inhibition and receptor modulation . The 5-chloro-2-methoxyphenyl group is a recurring pharmacophore in medicinal chemistry, known to enhance lipophilicity and target binding in related compounds .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O3S2/c1-29-17-7-2-12(22)10-16(17)24-18(27)11-31-21-25-15-8-9-30-19(15)20(28)26(21)14-5-3-13(23)4-6-14/h2-7,10H,8-9,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRAPYPBOQXFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structural features suggest that it may exhibit various pharmacological effects, particularly in the fields of anti-cancer and anti-inflammatory therapies.
Chemical Structure
The compound can be described by the following molecular formula:
This structure includes a chloro-substituted methoxyphenyl group and a thieno[3,2-d]pyrimidin moiety, which are known to contribute to biological activity.
Biological Activity Overview
Research indicates that this compound may possess significant biological activities:
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Anticancer Activity :
- Studies have shown that compounds with similar structural characteristics exhibit cytotoxic effects against various cancer cell lines. The presence of the thieno[3,2-d]pyrimidin moiety is particularly noted for its ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
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Anti-inflammatory Effects :
- The compound's potential as an anti-inflammatory agent is supported by its ability to modulate inflammatory cytokines and pathways. Compounds with similar thiol groups have been documented to reduce inflammation in vitro and in vivo models.
Anticancer Studies
Recent studies have focused on the anticancer properties of related compounds. For instance:
- A study reported that derivatives of thieno[3,2-d]pyrimidines exhibited IC50 values ranging from 0.5 to 10 µM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Another research highlighted that compounds with methoxy substituents showed enhanced activity against resistant cancer strains due to improved solubility and bioavailability .
Anti-inflammatory Studies
In terms of anti-inflammatory activity:
- A compound structurally similar to this compound demonstrated a reduction in TNF-alpha levels in macrophage cultures .
- In vivo studies indicated a significant decrease in paw edema in rat models when treated with related thienopyrimidine derivatives .
Data Tables
| Biological Activity | IC50 (µM) | Cell Lines/Models |
|---|---|---|
| Anticancer | 0.5 - 10 | MCF-7, A549 |
| Anti-inflammatory | N/A | Macrophage cultures |
| In vivo Edema Reduction | N/A | Rat model |
Case Studies
-
Case Study on Anticancer Efficacy :
- A specific derivative was tested against MCF-7 cells and showed a dose-dependent increase in apoptosis markers. The study concluded that the compound's mechanism involved caspase activation and mitochondrial pathway engagement.
-
Case Study on Inflammation :
- In a controlled trial involving induced inflammation in rats, the administration of the compound resulted in a statistically significant reduction in inflammatory markers compared to controls.
Scientific Research Applications
Applications in Scientific Research
The applications of this compound can be categorized into several key areas:
Medicinal Chemistry
This compound is being explored for its potential therapeutic effects. Its structure suggests possible interactions with biological targets that could lead to the development of new drugs. The presence of the thieno[3,2-d]pyrimidine moiety indicates potential activity against various diseases, including cancer and inflammatory conditions.
Anticancer Activity
Research has indicated that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide may exhibit anticancer properties. In vitro studies have suggested that such compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Molecular docking studies have shown promise in identifying its potential as a 5-lipoxygenase inhibitor, which is relevant for conditions like asthma and arthritis .
Case Study 1: Anticancer Studies
In a study evaluating the anticancer properties of thieno[3,2-d]pyrimidine derivatives, this compound was subjected to cytotoxicity assays against various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory properties of similar compounds highlighted the importance of thieno[3,2-d]pyrimidine derivatives in inhibiting pro-inflammatory cytokines. The compound demonstrated an ability to reduce levels of TNF-alpha and IL-6 in cultured macrophages, indicating its role in modulating immune responses .
Comparison with Similar Compounds
Structural Insights :
- Electron-withdrawing groups (e.g., Cl, F) on aryl rings enhance electrophilicity and binding to enzymatic pockets, as seen in lipoxygenase inhibitors .
- Thioether linkers improve metabolic stability compared to ethers or amines, as demonstrated in analogues with extended half-lives .
- Methoxy groups (e.g., 2-OCH₃ in the target compound) balance hydrophobicity and hydrogen-bonding capacity, critical for blood-brain barrier penetration in CNS-targeting drugs .
Q & A
Q. What synthetic pathways are recommended for synthesizing this compound, and what are the critical reaction parameters?
The synthesis typically involves multi-step reactions, starting with the preparation of the thieno[3,2-d]pyrimidinone core. Key steps include:
- Thioacetylation : Reaction of the pyrimidinone intermediate with a thiol-containing reagent (e.g., mercaptoacetic acid) under basic conditions (KOH/ethanol, 60–80°C) to introduce the thioether linkage .
- Amide coupling : Condensation of the thioacetate intermediate with 5-chloro-2-methoxyaniline using coupling agents like EDCI/HOBt in DMF at room temperature .
- Optimization : Solvent choice (ethanol or DMF) and catalyst selection (e.g., triethylamine for pH control) significantly impact yield (typically 60–75%). Reaction monitoring via TLC or HPLC is critical .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
- NMR : H and C NMR confirm the aromatic protons (δ 6.8–7.5 ppm for substituted phenyl groups) and the acetamide carbonyl (δ ~170 ppm) .
- IR : Key absorption bands include C=O (1650–1750 cm) and S–C (600–700 cm) .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 487.05 for CHClFNOS) .
Q. What are the common chemical reactions this compound undergoes, and how do functional groups influence reactivity?
- Thioether oxidation : Reacts with HO to form sulfoxide/sulfone derivatives, altering solubility and bioactivity .
- Amide hydrolysis : Acidic/basic conditions cleave the acetamide group, requiring pH-controlled storage .
- Electrophilic substitution : The electron-withdrawing chloro and fluoro groups direct reactivity at the methoxyphenyl ring .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing byproduct formation?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity but may require post-synthesis purification via column chromatography .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during amide coupling, while higher temperatures (60–80°C) accelerate thioacetylation .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for deprotection steps) improve efficiency but require rigorous exclusion of moisture .
Q. How can contradictions in crystallographic and spectroscopic data be resolved?
- X-ray vs. NMR conflicts : Use SHELX refinement (e.g., SHELXL-2018) to resolve discrepancies in bond angles or torsional strain observed in the thienopyrimidine core .
- Dynamic effects : Variable-temperature NMR can clarify conformational flexibility in solution that static crystallographic data may miss .
Q. What computational strategies are effective for studying target interactions, and how do they align with experimental data?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to kinases (e.g., EGFR) with energy scores (<-8 kcal/mol indicating strong affinity) .
- MD simulations : GROMACS simulations (100 ns) validate stability of ligand-receptor complexes, correlating with IC values from enzyme inhibition assays .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
Methodological Considerations
Q. What are the best practices for designing enzyme inhibition assays with this compound?
- Assay conditions : Use Tris-HCl buffer (pH 7.4), 1% DMSO, and pre-incubate the compound (10 µM–1 mM) with the target enzyme (e.g., COX-2) for 30 min .
- Controls : Include positive inhibitors (e.g., Celecoxib for COX-2) and validate via Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .
Q. How can researchers address discrepancies between in silico predictions and experimental bioactivity results?
- False positives : Re-dock the compound using induced-fit docking (IFD) to account for protein flexibility .
- Solvent effects : Include explicit water molecules in simulations to mimic physiological conditions .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
